Preclinical Progression vs. Analogs
The target compound has reached a 'Preclinical' max phase according to ChEMBL curation, indicating documented in vitro biological evaluation [1]. In contrast, closely related analogs such as 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide and N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide have no reported max phase or bioactivity data in authoritative databases, suggesting they have not undergone comparable experimental profiling [2].
| Evidence Dimension | Drug Development Stage |
|---|---|
| Target Compound Data | Max Phase: Preclinical |
| Comparator Or Baseline | N-isopropyl and N-phenyl analogs: No reported Max Phase |
| Quantified Difference | Qualitative advancement from 'No Data' to 'Preclinical' profiling |
| Conditions | ChEMBL Database curation standard |
Why This Matters
For procurement decisions in drug discovery, selecting a scaffold with existing preclinical data de-risks early-stage projects by providing a validated starting point for SAR studies.
- [1] ChEMBL Database. Compound Report Card for CHEMBL4573525. European Bioinformatics Institute. View Source
- [2] Chembase. 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide (EN300-74009) and N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide (EN300-74010) data. View Source
